4-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
4-Fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is a fluorinated organic compound belonging to the indene family. This compound is characterized by the presence of a fluorine atom, a ketone group, and a carboxylic acid group attached to an indene backbone. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the fluorination of an indene precursor followed by oxidation and carboxylation reactions. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Fluorine-substituted derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or modulation of receptor activity, affecting various biochemical pathways.
Comparison with Similar Compounds
- 4-Fluoro-3-oxo-2,3-dihydro-1H-indene-2-carboxylic acid
- 5-Fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
- 6-Fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Uniqueness: 4-Fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the specific position of the fluorine atom and the functional groups attached to the indene backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1188150-51-7 |
---|---|
Molecular Formula |
C10H7FO3 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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